molecular formula C10H6N2O2 B8142822 [1]Benzopyrano[4,3-c]pyrazol-4(1H)-one CAS No. 4744-64-3

[1]Benzopyrano[4,3-c]pyrazol-4(1H)-one

Cat. No. B8142822
CAS RN: 4744-64-3
M. Wt: 186.17 g/mol
InChI Key: URTIIVJYDYLECS-UHFFFAOYSA-N
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Description

[1]Benzopyrano[4,3-c]pyrazol-4(1H)-one is a useful research compound. Its molecular formula is C10H6N2O2 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1]Benzopyrano[4,3-c]pyrazol-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1]Benzopyrano[4,3-c]pyrazol-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Regioselectivity Studies : The synthesis of 3a,9b-dihydro-4-oxo-1H-benzopyrano[4,3-c]pyrazoles has been utilized to study the regioselectivity of diphenylnitrilimine-coumarin reactions (Shawali, El-Anadouli, & Albar, 1985)(Shawali, El-Anadouli, & Albar, 1985).

  • Pro-Apoptotic Mitochondrial Targeted Agents : 1,4-Dihydrobenzothiopyrano[4,3-c]pyrazole derivatives have been shown to inhibit cell growth by inducing mitochondrial permeability transition and triggering pro-apoptotic pathways, leading to DNA fragmentation (Dalla Via et al., 2009)(Dalla Via et al., 2009).

  • Potential Pharmacological Properties : Benzopyranopyridines, synthesized from similar structures, have shown potential for antiallergic, anti-inflammatory, and anti-diabetic properties (Reddy et al., 2005)(Reddy et al., 2005).

  • Molecular Modeling and Structural Biology : A synthesized pyrazole derivative has potential applications in molecular modeling and structural biology (Kumara et al., 2018)(Kumara et al., 2018).

  • Antimicrobial, Anti-inflammatory, and Immunomodulatory Activities : Compounds synthesized from [1]Benzopyrano[4,3-c]pyrazoles have shown antimicrobial, anti-inflammatory, and immunomodulatory activities, indicating potential pharmaceutical applications (Selvi & Perumal, 2002)(Selvi & Perumal, 2002).

  • Insecticidal Activity : Microwave-assisted synthesis of benzopyrano[4,3-c]pyrazol-3(2H)-ones has led to the rapid generation of structurally diverse libraries with insecticidal activity (Zhou & Yang, 2006)(Zhou & Yang, 2006).

  • Development of Anticancer Drugs : Chemical modification of pyrano[4,3-b]chromones, related structures, might be a potential choice for designing new types of anticancer drugs (Nagai et al., 2018)(Nagai et al., 2018).

  • Anthelmintic Activity : Some benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives have shown strong inhibitory effects on the growth of Caenorhabditis elegans, suggesting their use in anthelmintic applications (Milišiūnaitė et al., 2019)(Milišiūnaitė et al., 2019).

properties

IUPAC Name

1H-chromeno[4,3-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-7-5-11-12-9(7)6-3-1-2-4-8(6)14-10/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTIIVJYDYLECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=NN3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40740453
Record name [1]Benzopyrano[4,3-c]pyrazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1]Benzopyrano[4,3-c]pyrazol-4(1H)-one

CAS RN

4744-64-3
Record name [1]Benzopyrano[4,3-c]pyrazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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